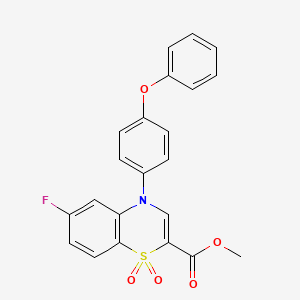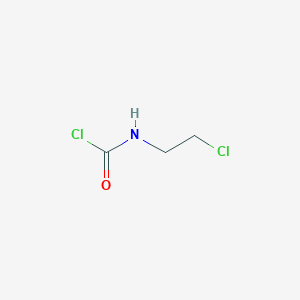
N-(2-氯乙基)氨基甲酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-chloroethyl)carbamoyl chloride” is a chemical compound with the molecular formula C5H8Cl3NO and a molecular weight of 204.48 . It is a colorless to light yellow clear liquid .
Synthesis Analysis
Carbamoyl chlorides, such as “N-(2-chloroethyl)carbamoyl chloride”, are typically prepared by the reaction of an amine with phosgene . They can also be formed by the addition of hydrogen chloride to isocyanates .Molecular Structure Analysis
The molecular structure of “N-(2-chloroethyl)carbamoyl chloride” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms .Chemical Reactions Analysis
Carbamoyl chlorides are moisture sensitive and soluble in nonpolar organic solvents . They are used to prepare a number of pesticides . Hydrolysis of carbamoyl chlorides gives carbamic acids .Physical And Chemical Properties Analysis
“N-(2-chloroethyl)carbamoyl chloride” is a liquid at 20 degrees Celsius . It has a boiling point of 125 °C at 3 mmHg and a flash point of 129 °C . Its specific gravity is 1.40 at 20/20 and its refractive index is 1.51 .科学研究应用
过渡金属催化的反应
“N-(2-氯乙基)氨基甲酰氯”可以参与多种过渡金属催化的转化 . 这些包括自由基引发反应、交叉偶联和环化反应模式 . 这使其成为过渡金属催化反应中强大的合成工具 .
酰胺类化合物和杂环化合物的合成
“N-(2-氯乙基)氨基甲酰氯”可以用作合成各种含酰胺的分子和杂环的合成子 . 这在药物和天然产物的合成中特别有用 .
C–H官能化
“N-(2-氯乙基)氨基甲酰氯”可用于C–H官能化,以获取酰胺官能化的有机框架 . 这在药物和天然产物合成中具有广泛的应用 .
溶剂解反应
“N-(2-氯乙基)氨基甲酰氯”是溶剂解反应中的重要中间体 . 溶剂解往往发生在羰基碳上,氯离子被取代 . 这些反应通常是SN1,虽然胺的加入导致了可叠加的双分子成分 .
工业规模合成
“N-(2-氯乙基)氨基甲酰氯”广泛用于工业规模的合成 . 研究和使用最多的衍生物是二取代衍生物,包含芳基或烷基 .
异氰酸酯的制备
“N-(2-氯乙基)氨基甲酰氯”的单取代衍生物可以通过将HCl加入异氰酸酯来容易地制备 . 在乙腈中,它们会分解以建立并达到与异氰酸酯和HCl的平衡 .
安全和危害
未来方向
作用机制
Target of Action
It is known that carbamoyl chlorides, in general, are reactive compounds that can interact with various biological targets .
Mode of Action
N-(2-chloroethyl)carbamoyl chloride, like other carbamoyl chlorides, is likely to interact with its targets through a process known as carbamoylation . This involves the transfer of a carbamoyl group (CONH2) from the compound to its target. The exact nature of this interaction and the resulting changes would depend on the specific target involved .
Biochemical Pathways
Given its potential for carbamoylation, it could theoretically interfere with any pathway involving proteins or other molecules that contain nucleophilic groups (such as amines or alcohols), which are susceptible to carbamoylation .
Pharmacokinetics
It’s known that carbamoyl chlorides are generally moisture sensitive and soluble in nonpolar organic solvents . These properties could influence its absorption and distribution in the body.
Result of Action
Carbamoylation, the likely mode of action of this compound, can alter the function of proteins and other biomolecules, potentially leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-chloroethyl)carbamoyl chloride. For instance, its reactivity and stability can be affected by the presence of moisture, as carbamoyl chlorides are known to be moisture sensitive . Furthermore, the compound’s solubility in nonpolar organic solvents could influence its distribution in different biological environments .
属性
IUPAC Name |
N-(2-chloroethyl)carbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2NO/c4-1-2-6-3(5)7/h1-2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOBEBFGAJXFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


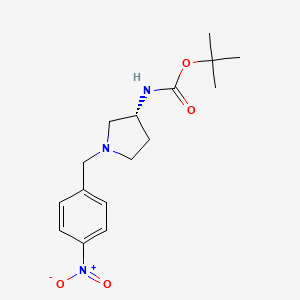
![1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2567085.png)
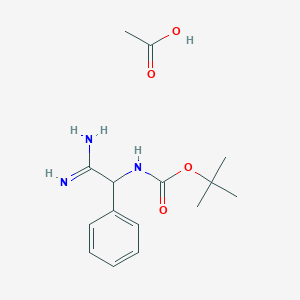
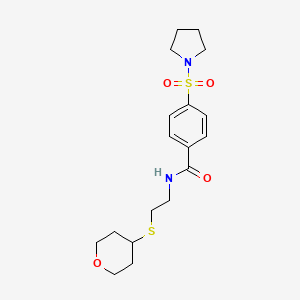
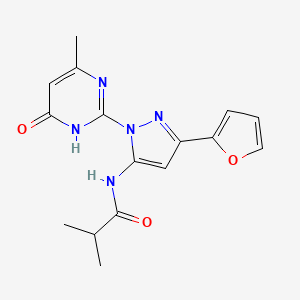
![4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2567095.png)
![Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B2567096.png)
![1-(3-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2567097.png)
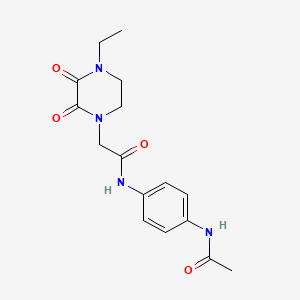
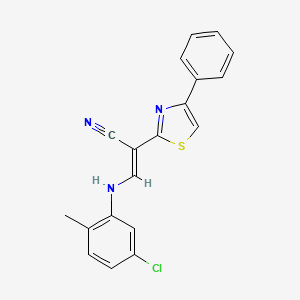
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2567100.png)

